molecular formula C17H20ClN5O B2583507 N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415463-14-6

N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide

Cat. No.: B2583507
CAS No.: 2415463-14-6
M. Wt: 345.83
InChI Key: SXWAMNDNKYJSGA-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a chlorinated phenyl group, and a methylated pyrimidine moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-12-9-16(20-11-19-12)21-14-5-7-23(8-6-14)17(24)22-15-4-2-3-13(18)10-15/h2-4,9-11,14H,5-8H2,1H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWAMNDNKYJSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloroaniline, 6-methylpyrimidine-4-amine, and piperidine-1-carboxylic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can target the nitro group if present or reduce double bonds within the structure.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of hydroxylated derivatives or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular signaling pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Therapeutic Applications: Investigated for its potential therapeutic effects in conditions such as cancer, inflammation, and neurological disorders.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-4-aminopiperidine-1-carboxamide: Lacks the pyrimidine moiety, potentially altering its biological activity.

    N-(3-Chlorophenyl)-4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxamide: Substitution of the methyl group with a chlorine atom, which may affect its reactivity and binding properties.

Uniqueness

N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide is unique due to the combination of its chlorophenyl, methylpyrimidine, and piperidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for research and development in various scientific fields.

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